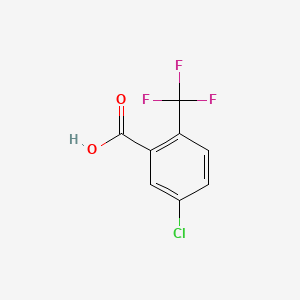

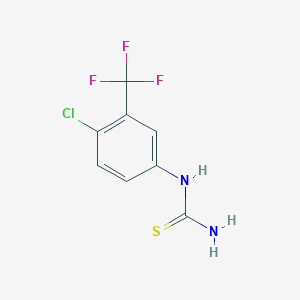

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

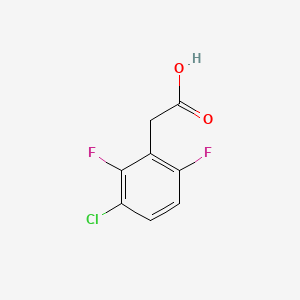

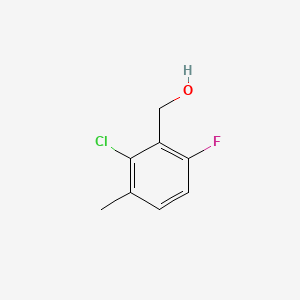

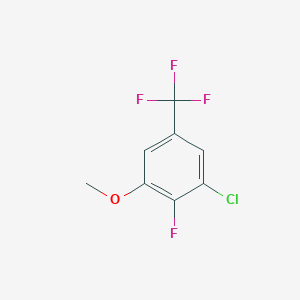

“1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is a chemical compound with the molecular formula C8H6ClF3N2S . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is 254.66 . The linear formula of this compound is C8H6ClF3N2S .Physical And Chemical Properties Analysis

“1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is a solid substance . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Scientific Field : Medical Science, Oncology .

- Summary of Application : This compound has been studied for its potential anticancer activity. It has been found to have a strong inhibitory effect on Gram-positive pathogens .

- Methods of Application : The compound’s reactivity properties were investigated using density functional theory (DFT) and molecular dynamics (MD) simulations .

- Results : The compound showed potential as an inhibitor for new drug development. Its compatibility with frequently used excipients and its interactions with water were also studied .

Synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones

- Scientific Field : Organic Chemistry .

- Summary of Application : The compound is used in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Inhibition of DNA Gyrase and Topoisomerase IV

- Scientific Field : Biochemistry .

- Summary of Application : The Cu (II) complex of this compound was found to be active against 19 strains of methicillin-resistant Staphylococci .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : This derivative acted as a dual inhibitor of DNA gyrase and topoisomerase IV isolated from Staphylococcus aureus .

Coordination Complexes with Metal Ions

- Scientific Field : Inorganic Chemistry .

- Summary of Application : Thiourea compounds, including this one, are extensively used for coordination complexes with metal ions .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Promoting Organic Transformations

- Scientific Field : Organic Chemistry .

- Summary of Application : This compound is used extensively in promoting organic transformations .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Analgesic Drugs

- Scientific Field : Pharmacology .

- Summary of Application : The compound forms a stable complex with prostaglandin E synthase and can be a lead compound for developing new analgesic drugs .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The compound has a binding affinity value of -6.5 kcal mol −1 .

Reactivity Properties Investigation

- Scientific Field : Physical Chemistry .

- Summary of Application : The reactivity properties of this compound have been investigated using density functional theory (DFT) and molecular dynamics (MD) simulations .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Cyclic Derivatives Synthesis

- Scientific Field : Organic Chemistry .

- Summary of Application : This compound is used for the synthesis of cyclic derivatives such as tetrazoles .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Hydrogen Bond Catalysts

- Scientific Field : Organic Chemistry .

- Summary of Application : This compound is used extensively in promoting organic transformations, and the 3,5-bis (trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOYDWBFLHIQSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380862 |

Source

|

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea | |

CAS RN |

207919-03-7 |

Source

|

| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.